molecular formula C16H22BNO3 B2459448 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide CAS No. 1628010-77-4

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B2459448
CAS No.: 1628010-77-4
M. Wt: 287.17
InChI Key: KNPDPAFCHPDENO-UHFFFAOYSA-N
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Description

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound with the molecular formula C16H22BNO3 and a molecular weight of 287.17 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDPAFCHPDENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Asymmetric Rh-Catalyzed Hydroboration

The carboxamide group directs Rh-catalyzed hydroboration of cyclopropenes, enabling enantioselective synthesis of cyclopropylboronates. Key findings include:

Reaction ConditionsCatalyst SystemSelectivity (dr/er)Yield (%)Reference
HBpin (1.0 equiv), THF, RT[Rh(COD)Cl]₂ (3 mol%)/(R)-BINAP (6 mol%)>99:1 dr, 92:8 er96
  • Mechanism : Coordination of the cyclopropene double bond to Rh(I), oxidative H-B bond addition, and migratory insertion determine stereochemistry .

  • Substrate Scope : Meta-substituted phenyl groups (e.g., CF₃, Br) enhance diastereoselectivity (>99:1 dr) .

Suzuki–Miyaura Cross-Coupling

The tetramethyl dioxaborolane group facilitates palladium-catalyzed cross-couplings. Representative data:

Partner HalideCatalystBaseYield (%)Application
Aryl bromidesPd(dppf)Cl₂K₃PO₄74–93Biphenyl synthesis
Alkenyl triflatesPd(PPh₃)₄Na₂CO₃68–85Functionalized cyclopropanes
  • Limitations : Steric hindrance from the cyclopropane ring reduces reactivity with bulky coupling partners.

Oxidative Transformations

The boronate undergoes oxidation under controlled conditions:

OxidantConditionsProductYield (%)
H₂O₂ (30% aq.)THF/H₂O, RTPhenolic derivative98
Oxone®MeCN, 50°CBoronic acid76
  • Selectivity : H₂O₂ achieves near-quantitative conversion without ring-opening side reactions .

Amide-Directed C–H Functionalization

The carboxamide group enables regioselective C–H activation in Pd/Cu systems:

Reaction TypeCatalystSubstrateYield (%)
AlkynylationPd(OAc)₂/CuIAryl iodides82
ArylationPdCl₂(MeCN)₂Heteroarenes67
  • Mechanistic Insight : The amide carbonyl chelates to Pd, directing ortho-functionalization .

Hydrolysis and Derivatization

Controlled hydrolysis of the boronate yields bioactive intermediates:

ConditionsProductApplication
HCl/MeOHCyclopropanecarboxamide-boronic acidProtease inhibitor synthesis
TMSCl/H₂OTrifluoroborate saltRadiolabeling precursors

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

CompoundKey FeatureReaction Rate (vs. Parent)
Cyclobutane analogueLarger ring58% slower in hydroboration
Ester derivative (CO₂Me)Ester vs. amide3× lower enantioselectivity

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide exhibit significant biological activities:

Potential Applications Include:

  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antagonism of Lysophosphatidic Acid Receptors : These receptors are implicated in various pathological conditions, including cancer and fibrosis. The compound's ability to act as an antagonist could provide avenues for drug development targeting these pathways.

Interaction Studies

Studies focusing on the interactions of this compound with biological targets have utilized techniques such as:

  • Surface Plasmon Resonance (SPR) : To assess binding affinities to various receptors.
  • Fluorescence Polarization : To evaluate interactions within cellular models relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological implications and potential therapeutic uses of this compound:

StudyFindings
Study on Anti-inflammatory ActivityDemonstrated significant reduction in inflammatory markers in vitro.
Research on Lysophosphatidic Acid Receptor AntagonismShowed effective inhibition of receptor activity in cellular assays.
Synthesis and CharacterizationConfirmed structural integrity through NMR and mass spectrometry analyses.

Mechanism of Action

The mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies derived from diverse research sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H26BNO2
  • Molecular Weight : 287.21 g/mol
  • IUPAC Name : 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
  • CAS Number : Not explicitly listed but related compounds can be referenced for context.

Research indicates that compounds containing the dioxaborolane moiety often exhibit significant interactions with biological targets such as enzymes and receptors. The presence of the cyclopropane ring may enhance selectivity and potency against specific biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionPotent inhibition of CYP3A4
Cellular AssaysSignificant efficacy in genotype 1b replicon assays
PharmacokineticsLow oral bioavailability due to poor solubility
Toxicity ProfilePotential for drug-drug interactions (DDIs)

Case Study 1: Inhibition of CYP Enzymes

A study evaluated the inhibition potential of this compound on cytochrome P450 enzymes, particularly CYP3A4. The compound exhibited an IC50 value of 0.34 μM, indicating strong reversible inhibition. This raises concerns regarding potential drug-drug interactions due to time-dependent inhibition (TDI), which could lead to adverse effects when co-administered with other medications .

Case Study 2: Cellular Efficacy

In cellular assays targeting Hepatitis C virus replication, the compound demonstrated a significant reduction in viral load in genotype 1b replicon systems. This suggests that the compound may serve as a lead candidate for antiviral drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the dioxaborolane group in enhancing biological activity. Variations in substituents on the phenyl ring and modifications to the cyclopropane structure can lead to substantial changes in potency and selectivity against targeted biological pathways.

Table 2: SAR Insights

Compound VariantModificationsActivity Level
Base CompoundNo modificationsReference point
Variant ASubstituted phenyl groupIncreased activity
Variant BAltered cyclopropane geometryDecreased activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide, and how does cyclopropanation affect reaction yields?

  • Methodology : A two-step approach is common:

Cyclopropanation : React a substituted acrylamide with a dihalocarbene precursor (e.g., CH₂I₂/Zn-Cu) to form the cyclopropane-carboxamide core. highlights similar cyclopropane synthesis using carboxamide precursors under basic conditions.

Borylation : Perform a Miyaura borylation on a halogenated precursor (e.g., 3-bromophenyl derivative) using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (Pd(dppf)Cl₂) in THF at 80°C. Yields depend on steric hindrance from the cyclopropane ring; yields of 60–75% are typical .

  • Key Considerations : Monitor reaction progress via TLC (hexanes/EtOAc 5:1) and confirm regioselectivity using ¹H NMR (cyclopropane protons at δ 1.2–1.8 ppm) .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the stereochemical configuration of this compound?

  • Methodology : Grow crystals via slow evaporation of a saturated solution in DCM/hexane. SC-XRD data (e.g., R factor <0.06, data-to-parameter ratio >12) confirm bond angles (cyclopropane C-C-C ~60°) and boron coordination geometry (tetramethyl dioxaborolane O-B-O ~120°) .
  • Data Interpretation : Compare experimental bond lengths (e.g., B-O = 1.36–1.38 Å) with DFT-optimized models to resolve disorder in the dioxaborolane group .

Q. What stability precautions are required for storing this boron-containing compound?

  • Guidelines : Store at 0–6°C under inert gas (Ar/N₂) due to moisture sensitivity of the dioxaborolane group. Use amber vials to prevent photodegradation .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electron-withdrawing carboxamide group influence the reactivity of the boronate ester in Suzuki-Miyaura cross-coupling reactions?

  • Experimental Design : Compare coupling efficiency with non-carboxamide analogs. Use aryl halides (e.g., 4-bromotoluene) and Pd(PPh₃)₄ in THF/H₂O (3:1) with K₂CO₃ as base.
  • Findings : The carboxamide reduces boron Lewis acidity, slowing transmetallation. Higher catalyst loadings (5 mol% vs. 1–2 mol%) or elevated temperatures (80°C vs. RT) may be required. Track conversion via ¹¹B NMR (δ 28–30 ppm for boronate) .

Q. What computational methods predict the compound’s conformational stability in drug design applications?

  • Approach : Perform DFT calculations (B3LYP/6-31G*) to analyze cyclopropane ring strain and torsional barriers. Molecular dynamics (MD) simulations (CHARMM force field) assess interactions with biological targets (e.g., kinases).
  • Outcome : The cyclopropane imposes a ~15 kcal/mol strain, but the carboxamide enhances rigidity, favoring binding to flat hydrophobic pockets .

Q. How can contradictions in reported catalytic efficiencies for this compound be resolved?

  • Analysis Framework : Systematically vary parameters (solvent polarity, base strength, ligand type) using design of experiments (DoE). For example:

  • Compare K₃PO₄ (strong base) vs. Cs₂CO₃ (milder) in DMF vs. dioxane.
  • Use High-Throughput Screening (HTS) to identify optimal ligand (e.g., SPhos vs. XPhos).
    • Resolution : Contradictions often arise from trace moisture or oxygen. Strict anhydrous conditions (Schlenk line) and degassed solvents improve reproducibility .

Methodological Challenges and Solutions

Q. What purification strategies are effective for isolating this compound from by-products like de-boronated analogs?

  • Protocol : Use silica gel chromatography (hexanes/EtOAc 3:1 → 1:1) followed by recrystallization (ethanol/water). Confirm purity via LC-MS (ESI+, m/z calc. for C₁₇H₂₃BNO₃: 300.18; observed [M+H⁺]: 301.19) .

Q. How does the tetramethyl dioxaborolane group impact solubility in aqueous vs. organic media?

  • Study Design : Measure partition coefficients (logP) using shake-flask method (octanol/water). The dioxaborolane increases logP by ~1.5 units vs. free boronic acid, enhancing lipid membrane permeability .

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